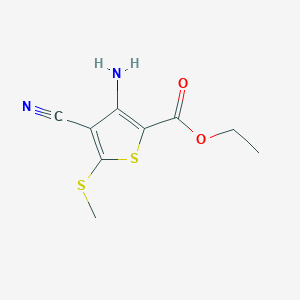

Ethyl-3-Amino-4-Cyano-5-(Methylthio)thiophen-2-carboxylat

Übersicht

Beschreibung

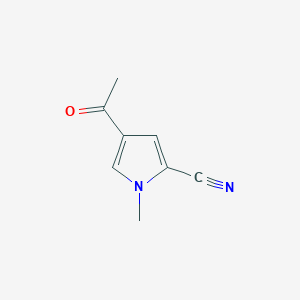

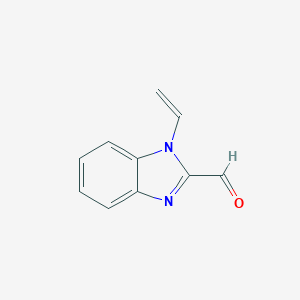

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a compound of interest in various fields of chemistry, including organic synthesis and material science. Its unique structure, comprising amino, cyano, methylthio, and carboxylate functional groups attached to a thiophene ring, makes it a versatile intermediate for the synthesis of heterocyclic compounds and a potential candidate for material science applications due to its electronic properties.

Synthesis Analysis

The synthesis of derivatives similar to Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate involves multi-step reactions, including condensation and cyclization processes. For instance, compounds with structurally similar frameworks are synthesized through reactions involving ethyl cyanoacetate, thiophene derivatives, and various nucleophiles under controlled conditions, demonstrating the synthetic adaptability of thiophene-based compounds for generating a wide range of heterocyclic structures (Chavan et al., 2016).

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Anwendungen in der Krebstherapie und antimikrobiellen Behandlung

Diese Verbindung wurde zur Synthese von Derivaten verwendet, die Antitumor-Eigenschaften aufweisen . Das Thiophenringsystem, das Teil der Struktur dieser Verbindung ist, ist bekannt für seine vielfältigen pharmakologischen Eigenschaften, darunter antimikrobielle Aktivität . Diese Derivate können besonders wirksam gegen verschiedene Bakterienstämme wie Bacillus subtilis, Escherichia coli, Proteus vulgaris und Staphylococcus aureus sein.

Materialwissenschaft: Anwendungen in organischen Halbleitern

In der Materialwissenschaft werden Thiophenderivate als Korrosionsschutzmittel eingesetzt und spielen eine wichtige Rolle bei der Entwicklung von organischen Halbleitern . Die Derivate der Verbindung können in organische Feldeffekttransistoren (OFETs) und organische Leuchtdioden (OLEDs) eingearbeitet werden und tragen so zu Fortschritten in elektronischen Materialien bei.

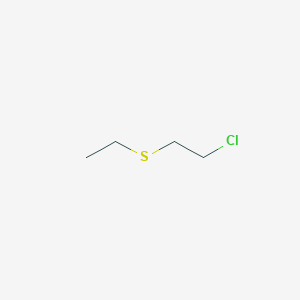

Chemische Synthese: Quelle für die Methylsulfonylgruppe

Die Verbindung ist ein Vorläufer bei der Synthese von Methylsulfonyl-Derivaten, die in bioaktiven Molekülen und Medikamenten weit verbreitet sind . Die Methylsulfonylgruppe ist aufgrund ihrer breiten Anwendung in Pharmazeutika und ihrer Rolle in biologischen Prozessen wünschenswert.

Landwirtschaft: Entwicklung von Pestiziden

Obwohl spezifische Anwendungen in der Landwirtschaft nicht direkt erwähnt werden, deuten die antimikrobiellen Eigenschaften von Thiophenderivaten auf eine mögliche Verwendung bei der Entwicklung von Pestiziden und Fungiziden hin, um Nutzpflanzen vor bakteriellen und Pilzinfektionen zu schützen .

Umweltwissenschaften: Bioabbaustudien

Thiophenderivate, einschließlich dieser Verbindung, können auf ihre Bioabbaubarkeit und ihren Einfluss auf Ökosysteme untersucht werden. Das Verständnis ihres Abbaus und ihrer Wechselwirkung mit Umweltfaktoren ist entscheidend für die Bewertung ökologischer Risiken .

Biochemie: Medikamentenentwicklung und -forschung

In der Biochemie ist diese Verbindung an der Entwicklung und Entdeckung neuer Medikamente beteiligt. Ihre Struktur kann modifiziert werden, um neue Verbindungen mit gewünschten biologischen Aktivitäten zu erzeugen, was die Entwicklung neuartiger Therapeutika unterstützt .

Wirkmechanismus

Target of Action

This compound is a synthetic thiophene derivative , and thiophene derivatives have been studied for their potential antimicrobial activities . .

Mode of Action

As a synthetic thiophene derivative, it may share some common mechanisms with other thiophene compounds, such as interacting with bacterial cell walls or inhibiting key enzymes in microbial metabolic pathways

Biochemical Pathways

Thiophene derivatives have been reported to exhibit antimicrobial activity , suggesting that they may interfere with essential biochemical pathways in microbes.

Result of Action

Given that thiophene derivatives have been reported to have antimicrobial activity , this compound may exert similar effects, potentially leading to the inhibition of microbial growth or viability.

Eigenschaften

IUPAC Name |

ethyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-3-13-8(12)7-6(11)5(4-10)9(14-2)15-7/h3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYKQPLSSCCDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)SC)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332988 | |

| Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116170-90-2 | |

| Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

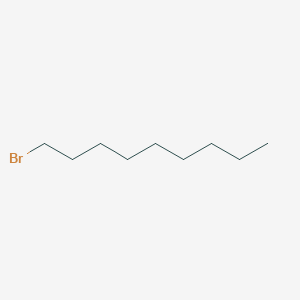

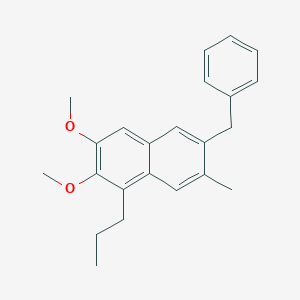

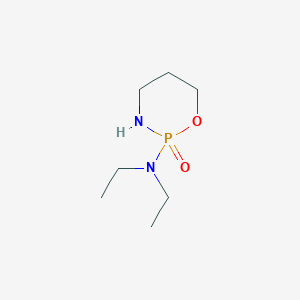

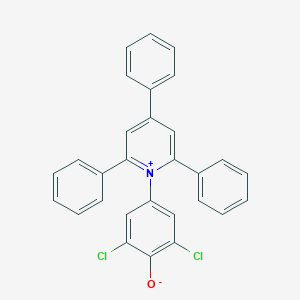

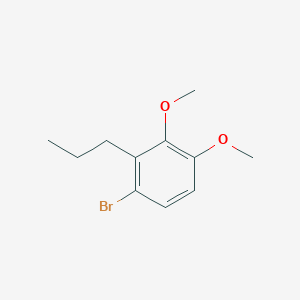

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)

![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)